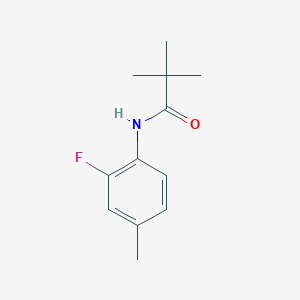
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound characterized by its unique structure, which includes a fluorine atom and a methyl group on the benzene ring, as well as a 2,2-dimethylpropanamide group
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed coupling of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid chloride in the presence of a base.
Direct Amidation: The direct reaction of 2-fluoro-4-methylbenzene with 2,2-dimethylpropanoic acid using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch reactor where the reagents are added sequentially under controlled temperature and pressure conditions.
Continuous Flow Process: This method involves the continuous addition of reagents through a reactor system, allowing for more efficient and scalable production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like KMnO4 (Potassium permanganate) or CrO3 (Chromium trioxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: this compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2 (Hydrogen peroxide)
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaOH (Sodium hydroxide), DMF (Dimethylformamide)
Major Products Formed:
Oxidation: Fluoro-4-methylbenzoic acid derivatives
Reduction: Corresponding alcohols or amines
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide may be explored for its pharmacological properties, such as anti-inflammatory or analgesic effects. Industry: The compound can be utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition or activation of certain biochemical processes.
Comparison with Similar Compounds
N-(2-fluoro-3-methylphenyl)-2,2-dimethylpropanamide
N-(2-fluoro-5-methylphenyl)-2,2-dimethylpropanamide
N-(2-chloro-4-methylphenyl)-2,2-dimethylpropanamide
Uniqueness: N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H16FNO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
QNQMNOFBFKHOKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)


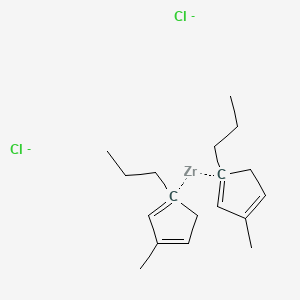

![1-ethyl-2-[(E)-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]methyl]benzo[e][1,3]benzothiazol-1-ium;iodide](/img/structure/B15342667.png)
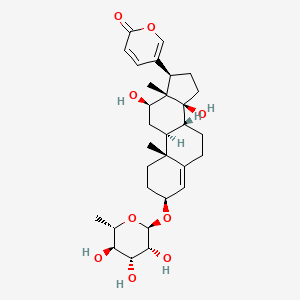
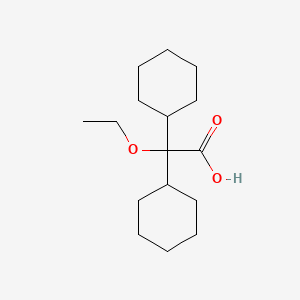
![disodium;(2-chlorophenyl)methyl-[9-[(2-chlorophenyl)methylazaniumyl]nonyl]azanium](/img/structure/B15342693.png)

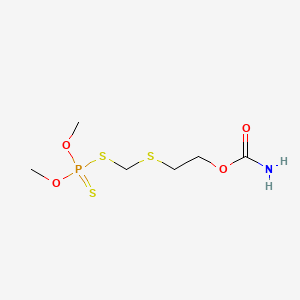
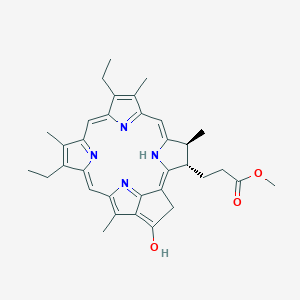
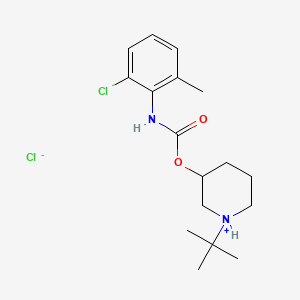
![N-(4-chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B15342720.png)
